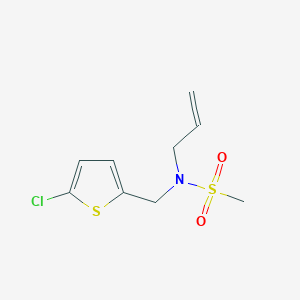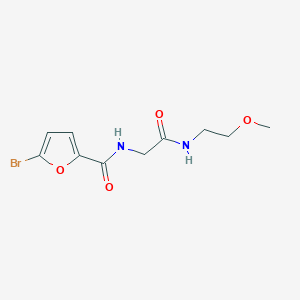
2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H14N4O It is a derivative of pyridine and is characterized by the presence of a cyano group at the 5-position of the pyridine ring, a methylamino group at the 2-position, and a dimethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 5-cyanopyridine-2-amine with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, and the temperature is maintained between 70-100°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The cyano group and the amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in their substitution patterns and biological activities
Uniqueness
2-((5-Cyanopyridin-2-yl)(methyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and amino groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
2-[(5-cyanopyridin-2-yl)-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H14N4O/c1-14(2)11(16)8-15(3)10-5-4-9(6-12)7-13-10/h4-5,7H,8H2,1-3H3 |
Clave InChI |
WAVMDTCQVMDTQF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN(C)C1=NC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



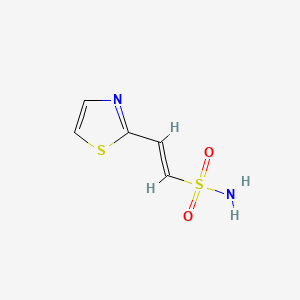
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
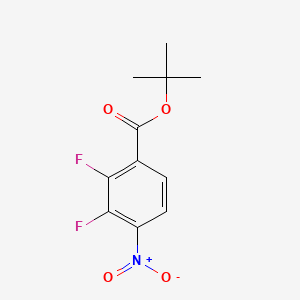

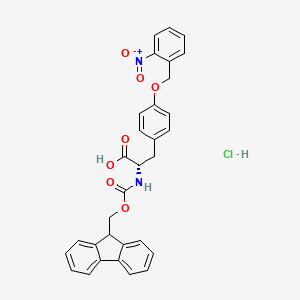
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
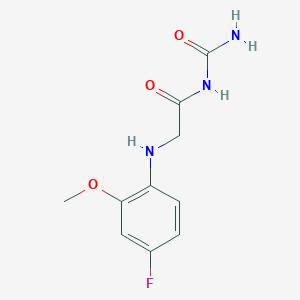
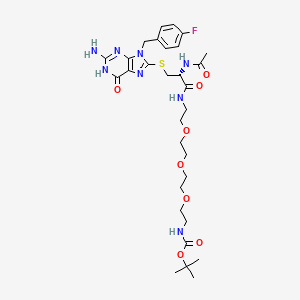
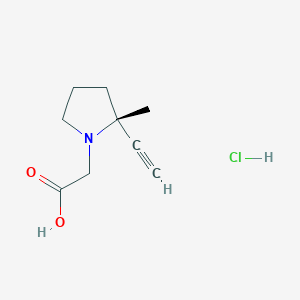
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
